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Ozanimod Clinical Trial Data: A Cross-Study
Comparison for Researchers
Ozanimod, an oral sphingosine-1-phosphate (S1P) receptor modulator, has undergone

rigorous clinical evaluation for the treatment of relapsing multiple sclerosis (RMS) and

moderately to severely active ulcerative colitis (UC). This guide provides a comprehensive

comparison of pivotal Phase 3 clinical trial data for Ozanimod against other approved therapies

for these conditions, offering researchers, scientists, and drug development professionals a

detailed overview of its performance and the methodologies employed in these key studies.

Multiple Sclerosis: Ozanimod in the Context of Oral
and Infusion Therapies
Ozanimod's efficacy and safety in RMS have been primarily established in the RADIANCE and

SUNBEAM trials, where it was compared against interferon beta-1a. To provide a broader

perspective, this comparison includes data from pivotal trials of other widely used oral and

high-efficacy infusion therapies for MS.

Quantitative Data Comparison for Multiple Sclerosis
Therapies
The following tables summarize key efficacy and safety outcomes from the pivotal clinical trials

of Ozanimod and selected comparator drugs for the treatment of relapsing multiple sclerosis.
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Table 1: Efficacy Outcomes in Relapsing Multiple Sclerosis Clinical Trials

Drug (Trial)
Annualized
Relapse Rate
(ARR)

Risk
Reduction in
Confirmed
Disability
Progression (3
months)

New or
Enlarging T2
Lesions

Gadolinium-
Enhancing
(Gd+) Lesions

Ozanimod 0.92

mg (RADIANCE

Part B)

0.17 vs 0.28 with

IFN β-1a

Not statistically

significant vs IFN

β-1a

48% reduction vs

IFN β-1a

63% reduction vs

IFN β-1a

Ozanimod 0.92

mg (SUNBEAM)

0.18 vs 0.35 with

IFN β-1a[1]

Not statistically

significant vs IFN

β-1a (pooled

analysis)[2]

48% reduction vs

IFN β-1a[1]

63% reduction vs

IFN β-1a[1]

Fingolimod 0.5

mg

(FREEDOMS)

0.18 vs 0.40 with

Placebo

30% risk

reduction vs

Placebo

74% reduction in

new/enlarging T2

lesions vs

Placebo

82% reduction in

Gd+ lesions vs

Placebo

Siponimod 2 mg

(EXPAND -

SPMS)

0.10 vs 0.22 with

Placebo

21% risk

reduction vs

Placebo[3]

79% reduction in

T2 lesion volume

vs Placebo

85% reduction in

Gd+ lesions vs

Placebo

Natalizumab 300

mg (AFFIRM)

0.23 vs 0.73 with

Placebo

42% risk

reduction vs

Placebo[2][4]

83% reduction in

new/enlarging T2

lesions vs

Placebo[4]

92% reduction in

Gd+ lesions vs

Placebo[4]

Ocrelizumab 600

mg (OPERA I &

II)

0.16 vs 0.29 with

IFN β-1a

40% risk

reduction vs IFN

β-1a[5]

77-83%

reduction in

new/enlarging T2

lesions vs IFN

β-1a[5]

94-95%

reduction in Gd+

lesions vs IFN

β-1a[5]

Table 2: Safety Outcomes in Relapsing Multiple Sclerosis Clinical Trials
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Drug (Trial)
Common Adverse
Events

Serious Adverse
Events

Discontinuation
due to Adverse
Events

Ozanimod

(RADIANCE &

SUNBEAM)

Nasopharyngitis,

headache, upper

respiratory infection.

[1]

Similar rates to IFN

β-1a.[1]

Lower rates than IFN

β-1a.

Fingolimod

(FREEDOMS)

Headache, influenza,

diarrhea, back pain,

liver enzyme

elevation.

Bradycardia,

atrioventricular block,

macular edema,

serious infections.

~8%

Siponimod (EXPAND -

SPMS)

Headache,

nasopharyngitis, falls.

[6]

Lymphopenia,

macular edema,

bradycardia at

treatment initiation.[7]

~9%

Natalizumab

(AFFIRM)

Headache, fatigue,

urinary tract infection,

arthralgia.[4]

Progressive Multifocal

Leukoencephalopathy

(PML), infusion-

related reactions.[4]

~6%

Ocrelizumab (OPERA

I & II)

Infusion-related

reactions, upper

respiratory tract

infections.[5]

Infusion-related

reactions, infections.
~4%

Experimental Protocols for Multiple Sclerosis Trials
A detailed understanding of the trial methodologies is crucial for interpreting the results. Below

are summaries of the pivotal trial protocols.

Ozanimod (RADIANCE Part B and SUNBEAM)[7][8]

Objective: To assess the efficacy and safety of two doses of oral ozanimod compared with

intramuscular interferon beta-1a in patients with RMS.
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Design: These were Phase 3, multicenter, randomized, double-blind, double-dummy, active-

controlled trials.[7]

Patient Population: Adults aged 18-55 years with a diagnosis of RMS and evidence of recent

clinical or MRI activity.[7]

Intervention: Patients were randomized to receive oral ozanimod (0.5 mg or 1 mg daily) or

intramuscular interferon beta-1a (30 µg weekly).[9]

Primary Endpoint: Annualized relapse rate (ARR) at 24 months for RADIANCE Part B and at

least 12 months for SUNBEAM.[7][9]

Key Secondary Endpoints: Number of new or enlarging T2 lesions, number of gadolinium-

enhancing lesions, and time to confirmed disability progression.[7]

Fingolimod (FREEDOMS)[10]

Objective: To evaluate the efficacy and safety of two doses of oral fingolimod compared with

placebo in patients with relapsing-remitting multiple sclerosis (RRMS).

Design: A 24-month, randomized, double-blind, placebo-controlled, parallel-group, Phase 3

trial.[10]

Patient Population: Adults aged 18-55 years with RRMS and a history of relapses.[10]

Intervention: Patients were randomized to receive oral fingolimod (0.5 mg or 1.25 mg daily)

or placebo.

Primary Endpoint: Annualized relapse rate (ARR).[10]

Key Secondary Endpoints: Time to disability progression and MRI-related outcomes.

Siponimod (EXPAND)[11][12]

Objective: To assess the efficacy and safety of siponimod versus placebo in patients with

secondary progressive multiple sclerosis (SPMS).

Design: A randomized, double-blind, placebo-controlled, event-driven, Phase 3 trial.[11][12]
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Patient Population: Adults aged 18-60 years with SPMS and an Expanded Disability Status

Scale (EDSS) score of 3.0–6.5.[13]

Intervention: Patients were randomized (2:1) to receive oral siponimod 2 mg daily or

placebo.[13]

Primary Endpoint: Time to 3-month confirmed disability progression.[13]

Key Secondary Endpoints: Time to 6-month confirmed disability progression, change in T2

lesion volume, and annualized relapse rate.[14]

Natalizumab (AFFIRM)

Objective: To evaluate the efficacy and safety of natalizumab monotherapy in patients with

RRMS.

Design: A 2-year, randomized, double-blind, placebo-controlled, parallel-group, Phase 3 trial.

Patient Population: Adults aged 18-50 years with RRMS and evidence of disease activity.

Intervention: Patients received intravenous natalizumab 300 mg or placebo every 4 weeks.

Primary Endpoint: Annualized relapse rate at 1 year.

Key Secondary Endpoints: Sustained progression of disability and MRI lesion activity at 2

years.

Ocrelizumab (OPERA I & II)[15]

Objective: To compare the efficacy and safety of ocrelizumab with interferon beta-1a in

patients with RRMS.

Design: Two identical, randomized, double-blind, double-dummy, active-controlled, Phase 3

trials.[15]

Patient Population: Adults aged 18-55 years with RRMS and evidence of disease activity.
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Intervention: Patients were randomized to receive intravenous ocrelizumab 600 mg every 24

weeks or subcutaneous interferon beta-1a 44 mcg three times weekly for 96 weeks.[15]

Primary Endpoint: Annualized relapse rate.[15]

Key Secondary Endpoints: Time to confirmed disability progression and MRI lesion activity.

Ulcerative Colitis: Ozanimod Compared to Biologic
and Small Molecule Therapies
In the realm of moderate to severe ulcerative colitis, Ozanimod's performance in the True North

trial is benchmarked against established biologic therapies, Adalimumab and Vedolizumab, and

another oral small molecule, Tofacitinib.

Quantitative Data Comparison for Ulcerative Colitis
Therapies
The tables below summarize key efficacy and safety outcomes from the pivotal clinical trials of

Ozanimod and selected comparator drugs for the treatment of moderately to severely active

ulcerative colitis.

Table 3: Efficacy Outcomes in Ulcerative Colitis Clinical Trials (Induction Phase)

Drug (Trial) Clinical Remission Clinical Response Mucosal Healing

Ozanimod 0.92 mg

(True North)

18.4% vs 6.0% with

Placebo (Week 10)

[16]

47.8% vs 25.9% with

Placebo (Week 10)

[17]

27.3% vs 11.6% with

Placebo (Week 10)

Adalimumab (ULTRA

2)

16.5% vs 9.3% with

Placebo (Week 8)[11]

50.4% vs 34.6% with

Placebo (Week 8)

41% vs 32% with

Placebo (Week 8)[4]

Vedolizumab (GEMINI

1)

16.9% vs 5.4% with

Placebo (Week 6)

47.1% vs 25.5% with

Placebo (Week 6)

40.9% vs 24.8% with

Placebo (Week 6)

Tofacitinib 10 mg BID

(OCTAVE Induction 1

& 2)

16.6-18.5% vs 3.6-

8.2% with Placebo

(Week 8)[18]

55-60% vs 29-33%

with Placebo (Week 8)

28.4-31.3% vs 11.6-

15.6% with Placebo

(Week 8)[19]
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Table 4: Efficacy Outcomes in Ulcerative Colitis Clinical Trials (Maintenance Phase)

Drug (Trial) Clinical Remission
Corticosteroid-Free
Remission

Ozanimod 0.92 mg (True

North)

37.0% vs 18.5% with Placebo

(Week 52)[16]

32% vs 17% with Placebo

(Week 52)

Adalimumab (ULTRA 2)
17.3% vs 8.5% with Placebo

(Week 52)[11]

11.4% vs 4.5% with Placebo

(Week 52)

Vedolizumab (GEMINI 1)
41.8% (q8w) / 44.8% (q4w) vs

15.9% with Placebo (Week 52)

31.4% (q8w) / 45.2% (q4w) vs

13.9% with Placebo (Week 52)

Tofacitinib 5 mg / 10 mg BID

(OCTAVE Sustain)

34.3% / 40.6% vs 11.1% with

Placebo (Week 52)[18]

35.4% / 47.3% vs 10.3% with

Placebo (Week 52)

Table 5: Safety Outcomes in Ulcerative Colitis Clinical Trials

Drug (Trial) Common Adverse Events Serious Adverse Events

Ozanimod (True North)
Anemia, nasopharyngitis,

headache

Overall incidence similar to

placebo

Adalimumab (ULTRA 2)
Worsening ulcerative colitis,

headache, nasopharyngitis
Similar rates to placebo[4]

Vedolizumab (GEMINI 1)
Nasopharyngitis, headache,

upper respiratory tract infection
Similar rates to placebo

Tofacitinib (OCTAVE)

Nasopharyngitis, headache,

arthralgia, increased

cholesterol[19]

Increased risk of serious

infections, herpes zoster, and

thrombosis

Experimental Protocols for Ulcerative Colitis Trials
Ozanimod (True North)[16][20]

Objective: To evaluate the efficacy and safety of ozanimod as induction and maintenance

therapy in patients with moderately to severely active UC.
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Design: A Phase 3, multicenter, randomized, double-blind, placebo-controlled trial.[20]

Patient Population: Adults with moderately to severely active UC who had an inadequate

response or were intolerant to prior therapies.[20]

Intervention: Patients received oral ozanimod 0.92 mg once daily or placebo. Responders to

ozanimod induction were re-randomized to ozanimod or placebo for maintenance.[16]

Primary Endpoints: Clinical remission at week 10 (induction) and week 52 (maintenance).

[16]

Key Secondary Endpoints: Clinical response, mucosal healing, and corticosteroid-free

remission.[21]

Adalimumab (ULTRA 2)[4][22]

Objective: To evaluate the efficacy and safety of adalimumab for induction and maintenance

of remission in patients with moderately to severely active UC.

Design: A 52-week, randomized, double-blind, placebo-controlled, Phase 3 trial.[22]

Patient Population: Adults with moderately to severely active UC despite concurrent or prior

treatment with corticosteroids or immunosuppressants.[22]

Intervention: Patients were randomized to receive subcutaneous adalimumab (160 mg at

week 0, 80 mg at week 2, then 40 mg every other week) or placebo.[22]

Primary Endpoints: Clinical remission at week 8 and week 52.[4]

Key Secondary Endpoints: Clinical response and mucosal healing.[4]

Vedolizumab (GEMINI 1)[23]

Objective: To assess the efficacy and safety of vedolizumab for induction and maintenance

of remission in patients with moderately to severely active UC.

Design: A Phase 3, randomized, double-blind, placebo-controlled trial with separate induction

and maintenance phases.[23]
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Patient Population: Adults with moderately to severely active UC who had failed at least one

conventional therapy.

Intervention: In the induction phase, patients received intravenous vedolizumab 300 mg or

placebo. Responders were then randomized in the maintenance phase to receive

vedolizumab every 8 or 4 weeks, or placebo.

Primary Endpoints: Clinical response at week 6 and clinical remission at week 52.

Key Secondary Endpoints: Mucosal healing and corticosteroid-free remission.

Tofacitinib (OCTAVE Induction 1 & 2, OCTAVE Sustain)[3][18]

Objective: To evaluate the efficacy and safety of tofacitinib for induction and maintenance of

remission in patients with moderately to severely active UC.

Design: Two identical 8-week induction trials (OCTAVE Induction 1 & 2) and a 52-week

maintenance trial (OCTAVE Sustain), all randomized, double-blind, and placebo-controlled.

[3]

Patient Population: Adults with moderately to severely active UC who had an inadequate

response or were intolerant to prior therapies.[18]

Intervention: In the induction trials, patients received oral tofacitinib 10 mg twice daily or

placebo.[18] In the maintenance trial, responders to induction therapy were re-randomized to

tofacitinib 5 mg or 10 mg twice daily, or placebo.[18]

Primary Endpoints: Remission at week 8 for the induction trials and remission at week 52 for

the maintenance trial.[18]

Key Secondary Endpoints: Clinical response and mucosal healing.

Signaling Pathways and Experimental Workflows
To further aid in the understanding of the mechanisms and study designs, the following

diagrams illustrate the S1P receptor signaling pathway targeted by Ozanimod and a

generalized workflow for the Phase 3 clinical trials discussed.
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Caption: S1P Receptor Signaling Pathway Modulation by Ozanimod.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15175020#cross-study-comparison-of-ozanimod-
clinical-trial-data-for-research-purposes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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